Ethylgonendione

Description

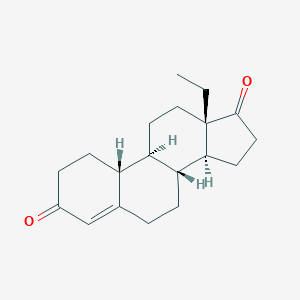

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,10R,13S,14S)-13-ethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O2/c1-2-19-10-9-15-14-6-4-13(20)11-12(14)3-5-16(15)17(19)7-8-18(19)21/h11,14-17H,2-10H2,1H3/t14-,15+,16+,17-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBLHOJQRZNGHLQ-ATIFRJIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@H]34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801020560 | |

| Record name | (+)-13-Ethylgon-4-ene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801020560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23477-67-0, 21800-83-9 | |

| Record name | Gon-4-ene-3,17-dione, 13-ethyl-, (±)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23477-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 13-Ethylgon-4-ene-3,17-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21800-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 13-Ethyl-gon-4-ene-3,17-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021800839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-13-Ethylgon-4-ene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801020560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-13-Ethylgon-4-ene-3,17-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.579 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Gon-4-ene-3,17-dione, 13-ethyl-, (+-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 13β-Ethylgon-4-en-3,17-dione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IH07J8F03F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Ethylenediamine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for "Ethylgonendione" yielded no matching results. Based on the phonetic similarity, this guide details the properties of Ethylenediamine, a widely studied and utilized chemical compound.

Ethylenediamine, systematically named ethane-1,2-diamine, is a fundamental organic compound bearing two primary amine groups.[1] This colorless, viscous liquid emits an ammonia-like odor and is a crucial building block in a myriad of chemical syntheses.[1][2] Its bifunctional nature makes it a versatile precursor for the synthesis of chelating agents, pharmaceuticals, polymers, and agrochemicals.[1]

Physicochemical Properties

The physicochemical properties of ethylenediamine are comprehensively summarized in the following tables.

Table 1: General and Physical Properties of Ethylenediamine

| Property | Value | References |

| Molecular Formula | C₂H₈N₂ | [1][3] |

| Molecular Weight | 60.10 g/mol | [4][5] |

| Appearance | Colorless to pale yellow, viscous, hygroscopic liquid | [2][6] |

| Odor | Ammonia-like | [2][4] |

| Density | 0.899 g/cm³ at 25 °C | [7][8] |

| Melting Point | 8.5 °C (47.3 °F; 281.65 K) | [2][8] |

| Boiling Point | 116 - 118 °C (241 - 244 °F; 389 - 391 K) | [1][9] |

| Vapor Pressure | 10.7 mmHg at 20 °C | [10] |

| Vapor Density | 2.07 (relative to air) | [9] |

| Refractive Index | 1.4565 at 20 °C | [9] |

Table 2: Solubility and Partition Coefficients of Ethylenediamine

| Property | Value | References |

| Solubility in Water | Miscible | [1][4] |

| Solubility in Organic Solvents | Soluble in ethanol; slightly soluble in ether; insoluble in benzene. | [11] |

| LogP (Octanol/Water Partition Coefficient) | -2.04 to -1.6 | [2][6] |

Table 3: Acid-Base Properties of Ethylenediamine

| Property | Value | References |

| pKa₁ | 7.56 | [12] |

| pKa₂ | 10.71 | [12] |

| pH | 12.2 (100 g/L aqueous solution at 20 °C) | [13] |

Table 4: Thermodynamic Properties of Ethylenediamine

| Property | Value | References |

| Standard Enthalpy of Formation (ΔfH°₂₉₈) | -63.55 to -62.47 kJ/mol | [4] |

| Standard Molar Entropy (S°₂₉₈) | 202.42 J·K⁻¹·mol⁻¹ | [4] |

| Heat of Combustion | -452.6 kcal/mol at 25 °C | [2] |

| Heat of Vaporization | 10510.5 gcal/gmol | [2] |

Table 5: Safety and Flammability Data for Ethylenediamine

| Property | Value | References |

| Flash Point | 34 °C (93 °F) | [4] |

| Autoignition Temperature | 385 °C (725 °F) | |

| Lower Explosive Limit (LEL) | 2.5% (V) | [14] |

| Upper Explosive Limit (UEL) | 16.3% (V) | [14] |

| OSHA Permissible Exposure Limit (PEL) | 10 ppm (8-hour time-weighted average) | [15] |

Experimental Protocols

Detailed methodologies for the synthesis of ethylenediamine are provided below, covering both major industrial routes and a laboratory-scale preparation.

This process is the predominant method for the industrial production of ethylenediamine.[7]

-

Reactants: 1,2-dichloroethane and aqueous ammonia.[7]

-

Reaction Conditions:

-

Molar Ratio: A high molar ratio of ammonia to 1,2-dichloroethane (20:1 to 40:1) is employed to favor the formation of the primary amine and minimize the production of polyamine byproducts.[7]

-

Temperature: The reaction is conducted at elevated temperatures, typically in the range of 160-180 °C.[1][7]

-

Pressure: High pressure (20-40 bar) is maintained to keep the reactants in the liquid phase.[7]

-

-

Procedure:

-

1,2-dichloroethane and aqueous ammonia are continuously fed into a high-pressure reactor.

-

The reaction mixture is maintained at the specified temperature and pressure for a residence time of 10-30 minutes.[7]

-

The initial reaction produces the hydrochloride salt of ethylenediamine and other polyethylene amines.[1]

-

This salt mixture is then neutralized with sodium hydroxide to liberate the free amines.[1]

-

The final step involves fractional distillation to separate ethylenediamine from the byproducts (diethylenetriamine, triethylenetetramine, etc.) and the aqueous salt solution.[1]

-

This method is considered a greener alternative to the EDC process.[16]

-

Reactants: Ethylene glycol and ammonia.[16]

-

Catalyst: Supported two-component composite metal oxides, such as NiO/CuO/Al₂O₃.[17]

-

Reaction Conditions:

-

Procedure:

-

Ethylene glycol and ammonia are passed over the heated catalyst bed in a reactor.

-

The reaction proceeds via a reductive amination pathway, where the alcohol is first dehydrogenated to an aldehyde, which then reacts with ammonia to form an imine, followed by hydrogenation to the amine.[18]

-

The product mixture is then purified by distillation to isolate ethylenediamine.

-

A classic method for preparing primary amines that can be adapted for ethylenediamine.

-

Reactants: Ethylene dichloride and potassium phthalimide.

-

Procedure:

-

Potassium phthalimide is prepared by neutralizing an ethanolic solution of phthalimide with ethanolic potassium hydroxide.

-

Ethylene dichloride is reacted with potassium phthalimide to form 1,2-bis(phthalimido)ethane.

-

The resulting di-phthalimido derivative is hydrolyzed by refluxing with concentrated hydrochloric acid.

-

This cleavage yields phthalic acid, which crystallizes out of the solution, and the dihydrochloride salt of ethylenediamine, which remains in the aqueous solution.

-

The free base can be obtained by subsequent neutralization and extraction.

-

Signaling Pathways and Logical Relationships

The following diagrams illustrate key synthesis pathways for ethylenediamine.

Caption: Industrial Synthesis of Ethylenediamine via the EDC Process.

Caption: Green Synthesis of Ethylenediamine from Ethylene Glycol.

Caption: Laboratory-Scale Gabriel Synthesis of Ethylenediamine.

References

- 1. Ethylenediamine - Wikipedia [en.wikipedia.org]

- 2. Ethylenediamine | C2H8N2 | CID 3301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethylenediamine [webbook.nist.gov]

- 4. Ethylenediamine - Sciencemadness Wiki [sciencemadness.org]

- 5. merckindex.rsc.org [merckindex.rsc.org]

- 6. Ethylenediamine | 107-15-3 [chemicalbook.com]

- 7. webqc.org [webqc.org]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. 107-15-3 CAS MSDS (Ethylenediamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. atamankimya.com [atamankimya.com]

- 11. Ethylenediamine - CAMEO [cameo.mfa.org]

- 12. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 13. chembk.com [chembk.com]

- 14. carlroth.com [carlroth.com]

- 15. nj.gov [nj.gov]

- 16. Green Catalytic Synthesis of Ethylenediamine from Ethylene Glycol and Monoethanolamine: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis of Ethylenediamine by Catalytic Ammoniation of Ethylene Glycol [yyhx.ciac.jl.cn]

- 18. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis and Purification of Ethylenediamine

Disclaimer: Initial searches for "Ethylgonendione" yielded no relevant results. It is highly probable that this was a typographical error for "Ethylenediamine." This technical guide will, therefore, focus on the synthesis and purification of Ethylenediamine, a widely used industrial chemical and laboratory reagent.

This guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the core methodologies for synthesizing and purifying Ethylenediamine (EDA).

Introduction

Ethylenediamine is a colorless, viscous liquid with an ammonia-like odor, completely miscible with water. It is a versatile bifunctional amine used extensively as a building block in the synthesis of pharmaceuticals, agrochemicals, chelating agents (such as EDTA), and polymers. Given its wide range of applications, the availability of high-purity Ethylenediamine is crucial. This document outlines common synthesis routes and details the rigorous purification methods required to remove impurities, with a particular focus on the removal of water, with which it forms a high-boiling azeotrope.

Synthesis of Ethylenediamine

Several methods for the industrial and laboratory-scale synthesis of Ethylenediamine have been developed. The choice of method often depends on the desired scale, available starting materials, and environmental considerations.

Industrial Synthesis Methods

The reaction of 1,2-dichloroethane with ammonia under high pressure and temperature is a long-standing industrial method for producing Ethylenediamine. This process also yields other polyethylene amines as by-products.

-

Reaction: ClCH₂CH₂Cl + 4 NH₃ → H₂NCH₂CH₂NH₂ + 2 NH₄Cl

Greener and more modern approaches involve the catalytic amination of monoethanolamine or ethylene glycol. These methods are often preferred due to their higher selectivity and avoidance of chlorinated byproducts.[1]

-

Reaction (from MEA): HOCH₂CH₂NH₂ + NH₃ → H₂NCH₂CH₂NH₂ + H₂O

-

Reaction (from EG): HOCH₂CH₂OH + 2 NH₃ → H₂NCH₂CH₂NH₂ + 2 H₂O

Laboratory-Scale Synthesis: From Ethylene Glycol and Urea

A practical laboratory-scale synthesis of Ethylenediamine involves the reaction of ethylene glycol with an excess of urea to form a polymeric intermediate, which is then hydrolyzed.[2]

Reaction Scheme:

-

Formation of a polymeric intermediate from ethylene glycol and urea with the release of ammonia and carbon dioxide.

-

Base-catalyzed hydrolysis of the polymer to yield Ethylenediamine.

The overall process can be visualized as a multi-step workflow.

Caption: Laboratory synthesis workflow for Ethylenediamine.

Experimental Protocols

Laboratory Synthesis from Ethylene Glycol and Urea

This protocol is a composite of described laboratory procedures.[2]

Materials:

-

Ethylene Glycol (1 mole)

-

Urea (4 moles)

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl, concentrated)

-

Deionized Water

Procedure:

-

Formation of the Polymeric Intermediate:

-

In a round-bottom flask, combine 1 mole of ethylene glycol and 4 moles of urea.

-

Heat the mixture with stirring, gradually increasing the temperature from 150°C to 240°C over a period of 7 hours. Ammonia and carbon dioxide will be evolved.

-

After heating, pour the hot, viscous liquid onto a heat-resistant surface and allow it to cool and solidify into a brittle, glassy polymer.

-

Once cooled, pulverize the polymer into a fine powder.

-

-

Hydrolysis of the Polymer:

-

Transfer the powdered polymer to a large round-bottom flask.

-

Add a solution of 2 equivalents of NaOH in water (e.g., 450 mL for a 130g batch of polymer).

-

Reflux the mixture for at least 3 hours.

-

-

Initial Distillation:

-

After reflux, set up a simple distillation apparatus.

-

Distill the mixture to collect a crude aqueous solution of Ethylenediamine and ammonia.

-

-

Ammonia Removal and Salt Formation:

-

Acidify the distillate with concentrated HCl.

-

Evaporate the acidified solution to a smaller volume (e.g., from 500 mL down to 60 mL).

-

Basify the concentrated solution with a sufficient amount of NaOH.

-

Reflux this basic solution for 2-3 hours, or until the smell of ammonia is faint, to drive off dissolved ammonia.

-

-

Final Fractional Distillation:

-

Perform a fractional distillation of the resulting solution to obtain an aqueous solution of Ethylenediamine. The fraction boiling between 110-125°C will contain the Ethylenediamine-water azeotrope.

-

Purification of Commercial Ethylenediamine (Anhydrous)

Commercial Ethylenediamine often contains water, which forms a high-boiling azeotrope (boiling point ~118.5°C). The following protocol describes a rigorous method to obtain anhydrous Ethylenediamine.[3]

Materials:

-

Commercial grade Ethylenediamine (e.g., 95-98%)

-

Sodium Hydroxide (NaOH) pellets or Potassium Hydroxide (KOH) pellets

-

Calcium Oxide (CaO)

-

Type 5A Molecular Sieves

-

Sodium metal

Procedure:

-

Initial Drying with Solid Agents:

-

To 1 liter of commercial Ethylenediamine, add 70g of Type 5A Linde molecular sieves and shake for 12 hours.

-

Decant the liquid and add a mixture of 50g of CaO and 15g of KOH. Shake for another 12 hours.

-

-

Fractional Distillation:

-

Decant the pre-dried Ethylenediamine into a distillation flask containing fresh, activated molecular sieves.

-

Set up a fractional distillation apparatus. Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to prevent contamination with atmospheric moisture.

-

Distill the Ethylenediamine, collecting the fraction that boils at a constant temperature (the boiling point of anhydrous Ethylenediamine is approximately 117.2°C at 760 mmHg).

-

-

Preparation of Anhydrous Ethylenediamine (Rigorous Drying):

-

For applications requiring strictly anhydrous conditions, the distilled Ethylenediamine can be further dried.

-

In a flask equipped with a reflux condenser and under an inert atmosphere, add the distilled Ethylenediamine.

-

Carefully add small, freshly cut pieces of sodium metal.

-

Reflux the Ethylenediamine over the molten sodium for 2 hours.

-

Distill the anhydrous Ethylenediamine directly from the sodium.

-

Safety Note: Handling sodium metal requires extreme caution and should only be performed by trained personnel with appropriate safety measures in place.

Caption: Workflow for the purification of anhydrous Ethylenediamine.

Data Presentation

Table 1: Comparison of Ethylenediamine Synthesis Methods

| Synthesis Method | Starting Materials | Key Conditions | Reported Yield | Purity | Key Byproducts | Reference |

| Dichloroethane (EDC) Process | 1,2-dichloroethane, Ammonia | High pressure, elevated temperature | Variable | Good after purification | Polyethylene amines (DETA, TETA), NH₄Cl | [3] |

| Amination of MEA | Monoethanolamine, Ammonia | Catalytic, 235-335°C, 33 atm | Good | High | Diethylenetriamine (DETA) | [4] |

| Amination of EG | Ethylene Glycol, Ammonia | Catalytic, 200-300°C, >1000 psig | ~46% | Good after purification | Piperazine, DETA | [1] |

| Ethylene Glycol and Urea | Ethylene Glycol, Urea | 150-240°C (polymer formation), then base hydrolysis | ~18% (lab scale, unoptimized) | 20% aqueous solution (by titration) | Ammonia, CO₂ | [2] |

Table 2: Summary of Purification Techniques for Ethylenediamine

| Purification Method | Reagents/Apparatus | Impurities Removed | Achievable Purity | Key Considerations | Reference |

| Drying with Solid Agents | NaOH, KOH, CaO, Molecular Sieves | Water | >98% | Pre-treatment before distillation | [3] |

| Fractional Distillation | Fractional distillation column, inert atmosphere | Water (azeotrope), other volatile amines | >99% | Requires efficient column for good separation | [3] |

| Azeotropic Distillation | Benzene or other entrainer, distillation column | Water | >99.5% | Requires subsequent removal of the entrainer | [3] |

| Refluxing over Sodium | Sodium metal, reflux and distillation apparatus | Trace water | Anhydrous | Hazardous; for strictly anhydrous applications | [3] |

Analytical Methods for Purity Assessment

The purity of Ethylenediamine is typically assessed using chromatographic techniques.

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust and precise method for determining the overall purity of Ethylenediamine and quantifying impurities.[5] The sample is vaporized and separated on a capillary column, and the components are detected by the flame ionization detector. The peak area normalization method can be used to calculate the purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

For the identification and quantification of trace-level impurities, GC-MS is often employed. Due to the polar nature of Ethylenediamine, derivatization is sometimes necessary to improve chromatographic performance and sensitivity.[6] A common derivatizing agent is phthalaldehyde, which reacts with Ethylenediamine to form a less polar, more easily analyzable compound.[6]

Typical GC-MS Parameters (for derivatized EDA): [6]

-

Column: DB-5MS (30 m x 0.25 mm x 0.25 µm)

-

Carrier Gas: Helium

-

Injection: Split mode

-

Detector: Mass Spectrometer

Caption: Analytical workflow for Ethylenediamine purity by GC-MS.

Conclusion

The synthesis and purification of Ethylenediamine are well-established processes that are critical to numerous sectors of the chemical industry. While industrial production favors catalytic amination routes for their efficiency and environmental benefits, laboratory-scale synthesis from readily available starting materials like ethylene glycol and urea provides a practical alternative. The primary challenge in purification is the removal of water, which can be effectively achieved through a combination of drying with solid agents and fractional distillation under an inert atmosphere. For applications requiring the highest purity, refluxing over sodium metal followed by distillation is the method of choice. The purity of the final product can be reliably assessed using analytical techniques such as GC-FID and GC-MS.

References

- 1. Green Catalytic Synthesis of Ethylenediamine from Ethylene Glycol and Monoethanolamine: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sciencemadness Discussion Board - Preparation of ethylene diamine from glycol and urea (via imidazolidone type polymer) - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. publications.iupac.org [publications.iupac.org]

- 4. scribd.com [scribd.com]

- 5. Purity of Ethylene Diamine by GC-FID â Vitas Analytical Services [vitas.no]

- 6. Analytical determination of ethylenediamine impurity in tripelennamine hydrochloride by gas chromatography-mass spectrometry using phthalaldehyde as the derivatizing agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Structural Architecture of a Synthetic Steroid: A Technical Guide to 13-Ethylgon-4-ene-3,17-dione

For the attention of researchers, scientists, and professionals in drug development, this technical guide provides an in-depth look at the crystal structure of 13-Ethylgon-4-ene-3,17-dione. Due to the absence of publicly available crystallographic data for this specific compound, this guide utilizes the closely related structure of (+)-Estr-4-ene-3,17-dione as a reference to detail the experimental protocols and data presentation expected in such an analysis. This information is crucial for understanding its three-dimensional conformation, which dictates its biological activity and potential applications in pharmacology.

Introduction

13-Ethylgon-4-ene-3,17-dione is a synthetic steroid belonging to the gonane family.[1] Its molecular structure, characterized by a C19 steroid skeleton with an ethyl group at the C13 position, a double bond between C4 and C5, and ketone groups at C3 and C17, is fundamental to its interaction with biological targets.[1] The precise spatial arrangement of these functional groups, determined through single-crystal X-ray diffraction, is a critical parameter in drug design and development, influencing receptor binding affinity and specificity.

While specific experimental crystal structure data for 13-Ethylgon-4-ene-3,17-dione is not currently available in open-access crystallographic databases, the structural analysis of the analogous steroid, (+)-Estr-4-ene-3,17-dione (CSD Entry: 765667), provides a valuable framework for understanding the methodologies and the nature of the data that would be obtained.[2]

Physicochemical Properties

A summary of the key physicochemical properties of 13-Ethylgon-4-ene-3,17-dione is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₆O₂ | [1][3][4] |

| Molecular Weight | 286.41 g/mol | [3][4] |

| CAS Number | 21800-83-9 | [1][4] |

| Appearance | Light yellow crystalline solid | [4] |

| Melting Point | 175-176 °C | [4] |

| IUPAC Name | (8R,9S,10R,13S,14S)-13-ethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione | [3] |

Experimental Protocol for Crystal Structure Determination

The following section outlines a typical experimental workflow for determining the crystal structure of a steroid like 13-Ethylgon-4-ene-3,17-dione, based on established crystallographic practices.

Crystallization

Single crystals of high quality are a prerequisite for X-ray diffraction analysis. A common method for growing crystals of organic molecules is slow evaporation from a suitable solvent or a mixture of solvents.

-

Procedure: A saturated solution of the compound is prepared in an appropriate solvent (e.g., acetone, ethyl acetate, or a mixture such as methanol/dichloromethane). The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered container at a constant temperature. Over a period of several days to weeks, as the solvent slowly evaporates, the concentration of the solute increases, leading to the formation of single crystals.

X-ray Data Collection

Once suitable crystals are obtained, a single crystal is mounted on a goniometer head of a diffractometer.

-

Instrumentation: A modern single-crystal X-ray diffractometer equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å) and a sensitive detector (e.g., a CCD or CMOS detector) is used.

-

Data Collection: The crystal is maintained at a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A series of diffraction images are collected as the crystal is rotated through a range of angles.

Structure Solution and Refinement

The collected diffraction data is processed to determine the crystal structure.

-

Data Reduction: The raw diffraction images are integrated to obtain the intensities and positions of the Bragg reflections. These intensities are then corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).

-

Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic coordinates and displacement parameters are refined against the experimental data using full-matrix least-squares methods. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final structure is validated using various crystallographic metrics.

Crystallographic Data (Representative Example: (+)-Estr-4-ene-3,17-dione)

The following table summarizes the crystallographic data for the closely related compound, (+)-Estr-4-ene-3,17-dione, as a reference.

| Parameter | (+)-Estr-4-ene-3,17-dione |

| CCDC Number | 765667 |

| Empirical Formula | C₁₈H₂₄O₂ |

| Formula Weight | 272.37 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.632(2) |

| b (Å) | 11.751(4) |

| c (Å) | 16.333(5) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1464.3(8) |

| Z | 4 |

| Calculated Density (Mg/m³) | 1.233 |

| R-factor (%) | Not available |

Data sourced from the Cambridge Crystallographic Data Centre (CCDC) via PubChem.[2]

Experimental Workflow Diagram

The following diagram illustrates the key stages in the determination of a crystal structure.

Conclusion

References

A Technical Guide to Determining the Solubility of Novel Compounds: A Methodological Approach

For Researchers, Scientists, and Drug Development Professionals

Abstract: The determination of a compound's solubility in various organic solvents is a critical step in chemical and pharmaceutical development. This guide provides a comprehensive overview of the methodologies and experimental protocols required to establish a robust solubility profile for a novel or sparsely documented compound, using "Ethylgonendione" as a model. While specific solubility data for this compound is not publicly available, this document outlines the necessary steps and techniques for researchers to generate this crucial information in-house.

Introduction: The Importance of Solubility Profiling

Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental physicochemical property. In the context of drug discovery and development, as well as in chemical synthesis and formulation, understanding a compound's solubility is paramount. It influences bioavailability, dosage form design, purification strategies, and the selection of appropriate reaction media. For a compound like this compound, a thorough understanding of its solubility in common organic solvents is the first step toward its potential application.

Theoretical Framework: Principles of Solubility

The solubility of a compound is governed by the principle of "like dissolves like." This means that polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents. The process of dissolution involves the breaking of intermolecular forces in the solute and the solvent and the formation of new forces between the solute and solvent molecules. Key factors influencing solubility include:

-

Chemical Structure of the Solute and Solvent: The presence of functional groups, polarity, and hydrogen bonding capabilities.

-

Temperature: Solubility of solids in liquids generally increases with temperature.

-

pH: For ionizable compounds, the pH of the solution can significantly impact solubility.[1][2]

Experimental Determination of Solubility: Protocols and Methodologies

Several methods are employed to determine the solubility of a compound. The choice of method often depends on the required accuracy, throughput, and the amount of substance available.

Thermodynamic solubility is the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase of the solute. The shake-flask method is the gold standard for determining thermodynamic solubility.[3]

Experimental Protocol: Shake-Flask Method

-

Preparation: Add an excess amount of the solid compound (e.g., this compound) to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached. Constant temperature control is critical.[2]

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the excess solid by centrifugation or filtration. Care must be taken to avoid any solid particles in the collected supernatant.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique. Common methods include:

-

High-Performance Liquid Chromatography (HPLC): Offers high sensitivity and specificity. A calibration curve of the compound in the same solvent is required.

-

UV-Vis Spectroscopy: Suitable for compounds with a chromophore. A calibration curve is necessary.[1]

-

Gravimetric Analysis: Involves evaporating the solvent from a known volume of the saturated solution and weighing the residual solid. This method is less common for organic solvents due to their volatility.

-

Kinetic solubility is a measure of how quickly a compound dissolves and is often determined in high-throughput screening settings. It typically involves dissolving the compound in a solvent (like DMSO) and then diluting it into an aqueous or organic medium to observe precipitation.[1] While useful for initial screening, thermodynamic solubility provides the true equilibrium value.

Data Presentation and Interpretation

Quantitative solubility data should be recorded in a clear and organized manner to facilitate comparison across different solvents. The following table provides a template for presenting the solubility data for "this compound."

| Organic Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Analysis |

| Example: Acetone | C₃H₆O | 5.1 | 25 | Data | Data | HPLC |

| Example: Ethanol | C₂H₅OH | 5.2 | 25 | Data | Data | HPLC |

| Example: Dichloromethane | CH₂Cl₂ | 3.1 | 25 | Data | Data | UV-Vis |

| Example: Toluene | C₇H₈ | 2.4 | 25 | Data | Data | Gravimetric |

| Example: DMSO | C₂H₆OS | 7.2 | 25 | Data | Data | HPLC |

| Example: n-Hexane | C₆H₁₄ | 0.1 | 25 | Data | Data | Gravimetric |

Note: The data in this table is for illustrative purposes. Researchers should populate this table with their experimentally determined values for this compound.

Visualizing the Experimental Workflow

A clear workflow is essential for planning and executing solubility studies. The following diagram, generated using the DOT language, illustrates a typical experimental workflow for determining the thermodynamic solubility of a compound.

Caption: Experimental workflow for determining thermodynamic solubility.

Conclusion

While direct solubility data for this compound remains elusive in public literature, this guide provides the necessary framework for researchers to systematically and accurately determine its solubility profile in common organic solvents. By following the detailed experimental protocols and adopting a structured approach to data collection and presentation, scientists and drug development professionals can generate the foundational data required for the further development and application of this and other novel compounds. The principles and methodologies outlined herein are universally applicable and form the bedrock of physical chemistry characterization in a research setting.

References

In-depth Technical Guide on the Thermal Stability and Degradation Profile of Ethylgonendione

A comprehensive review of existing literature reveals a significant gap in the publicly available data regarding the thermal stability and degradation profile of Ethylgonendione. While this compound is a key intermediate in the synthesis of hormonal contraceptives like Gestodene, research has predominantly focused on its biocatalytic transformations rather than its intrinsic physicochemical properties under thermal stress.

This guide summarizes the limited information available and highlights the areas where further research is critically needed.

Current State of Knowledge

Searches for direct studies on the thermal stability, degradation pathways, and decomposition kinetics of this compound have not yielded specific quantitative data. The existing scientific literature primarily discusses this compound in the context of its microbial or enzymatic hydroxylation to produce valuable precursors for pharmaceuticals.

While analytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are mentioned in related research, they have been applied to characterize other components of the biotransformation systems, such as:

-

Enzymes: DSC has been used to determine the melting temperature (Tm) of P450 enzymes involved in steroid hydroxylation, indicating their thermal stability.[1]

-

Deep Eutectic Solvents (DESs): TGA and DSC have been employed to assess the thermal stability of DESs used as green solvents in the biotransformation of this compound.[2][3][4][5][6]

-

Cyclodextrin Complexes: DSC and TGA have been utilized to confirm the formation and stability of cyclodextrin inclusion complexes with steroidal drugs to enhance their solubility.[7]

A safety data sheet for D-Ethylgonendione notes that irritating and highly toxic gases may be generated by thermal decomposition or combustion during a fire, but does not specify the decomposition products or the conditions under which they form.[8] Another study mentions the potential for oxidative decomposition of a related imine substructure, which could be a possible degradation pathway for similar compounds.[9][10]

Postulated Areas for Future Investigation

To adequately characterize the thermal stability and degradation profile of this compound, a systematic study employing standard analytical techniques is required. The following experimental protocols would be essential to generate the necessary data.

2.1.1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound as a function of temperature.

-

Methodology:

-

A small, precisely weighed sample of this compound (typically 5-10 mg) is placed in a TGA crucible.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for inert conditions, or air for oxidative conditions).

-

The mass of the sample is continuously monitored as the temperature increases.

-

The resulting TGA curve plots percentage mass loss against temperature, revealing the temperatures at which degradation occurs.

-

2.1.2. Differential Scanning Calorimetry (DSC)

-

Objective: To identify thermal transitions such as melting point, glass transition, and decomposition exotherms or endotherms.

-

Methodology:

-

A small, weighed sample of this compound is hermetically sealed in a DSC pan. An empty sealed pan is used as a reference.

-

The sample and reference are heated at a controlled rate (e.g., 10 °C/min).

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

-

The resulting DSC thermogram shows peaks corresponding to thermal events. The melting point will appear as an endothermic peak, while decomposition may be indicated by an exothermic peak.

-

2.1.3. High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) for Degradation Product Identification

-

Objective: To identify and quantify the degradation products of this compound after thermal stress.

-

Methodology:

-

This compound samples are subjected to controlled thermal stress at various temperatures (determined from TGA/DSC data) for specific durations.

-

The stressed samples are dissolved in a suitable solvent.

-

The solutions are injected into an HPLC system to separate the parent compound from its degradation products.

-

The separated components are then introduced into a mass spectrometer to determine their molecular weights and fragmentation patterns, allowing for structural elucidation.

-

Logical Workflow for Thermal Stability Assessment

The following diagram illustrates a logical workflow for a comprehensive investigation into the thermal stability and degradation of this compound.

Caption: A logical workflow for the comprehensive analysis of this compound's thermal stability.

Conclusion

The thermal stability and degradation profile of this compound remain uncharacterized in the public domain. This represents a critical knowledge gap for researchers, scientists, and drug development professionals who may handle this compound at elevated temperatures during synthesis, purification, or formulation. A thorough investigation using standard thermal analysis and chromatographic techniques is necessary to ensure the safe handling, storage, and application of this compound. The experimental protocols and workflow outlined in this guide provide a clear roadmap for future research in this area.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. aksci.com [aksci.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Photocatalyzed Epimerization of Quaternary Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Profile of Ethylgonendione: A Technical Guide to its Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylgonendione, systematically known as 13-Ethylgon-4-ene-3,17-dione, is a synthetic steroid belonging to the gonane class. While specific and extensive research on the biological activities of this compound is limited in publicly accessible literature, its structural similarity to other 13-ethyl substituted steroids suggests potential interactions with steroidal hormone receptors. This technical guide consolidates the available information on this compound and related compounds, providing insights into its potential pharmacological effects, mechanisms of action, and areas for future investigation. The document is intended to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of this and similar synthetic steroids.

Introduction

This compound, also identified by its synonym 18-Methylestr-4-ene-3,17-dione, is a synthetic steroidal compound. Its core structure is a gonane, a tetracyclic hydrocarbon that forms the basis for many steroid hormones. The presence of an ethyl group at the C13 position and ketone groups at C3 and C17 are key structural features that likely dictate its biological activity. This compound is recognized as a potential endocrine-disrupting chemical, highlighting the need for a thorough understanding of its interaction with biological systems[1]. It also serves as an intermediate in the synthesis of other more complex steroids, such as the progestin norgestrel.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (8R,9S,10R,13S,14S)-13-ethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione | PubChem |

| Molecular Formula | C₁₉H₂₆O₂ | [1][2] |

| Molecular Weight | 286.41 g/mol | [3] |

| CAS Number | 21800-83-9 | [2] |

| Appearance | Light yellow crystalline solid | [3] |

| Melting Point | 175-176 °C | [3] |

| Boiling Point | 445.2 ± 45.0 °C at 760 mmHg | [3] |

| Density | 1.1 ± 0.1 g/cm³ | [3] |

| XLogP3 | 2.95 | [3] |

Potential Biological Activities

Direct and detailed studies on the biological activities of this compound are scarce. However, based on its structural similarity to other synthetic steroids and information from patent literature, several potential activities can be inferred.

Hormonal Activity

As a steroid derivative, this compound is anticipated to exhibit hormonal activity[2]. Patent literature concerning related 13-alkyl-gon-4-enes suggests that these compounds can possess a range of hormonal effects, including progestational, anabolic, and androgenic activities in animal models[4].

-

Anabolic and Androgenic Activity: A structurally related compound, 13β,17α-diethyl-17β-hydroxygon-4-en-3-one, has been reported to have high anabolic potency with a notable separation from its androgenic effects[4]. Another related decanoate ester, 13β-ethyl-17β-hydroxygon-4-en-3-one, is described as a long-acting anabolic agent with increased anabolic and reduced androgenic activity[4]. This suggests that this compound itself may possess anabolic and androgenic properties, although the specific ratio of these activities remains to be determined.

-

Progestational Activity: The same patent family indicates that 13-alkylgon-4-enes can exhibit high progestational activity[4]. Given that this compound is an intermediate in the synthesis of norgestrel, a potent progestin, it is plausible that it may have some affinity for the progesterone receptor.

Endocrine Disruption Potential

This compound is listed as a potential endocrine-disrupting compound[1]. Endocrine disruptors are chemicals that can interfere with any aspect of hormone action. Their mechanisms can include mimicking endogenous hormones, blocking hormone receptors, or altering hormone synthesis, transport, and metabolism. The specific mechanisms and effects of this compound as an endocrine disruptor require further investigation.

Experimental Protocols

Detailed experimental protocols for assessing the biological activities of this compound are not available in the reviewed literature. However, standard assays used for characterizing the hormonal activity of steroid compounds can be applied.

Receptor Binding Assays

To quantify the affinity of this compound for steroid hormone receptors, competitive binding assays are essential.

-

Principle: These assays measure the ability of the test compound (this compound) to displace a radiolabeled ligand from its receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined.

-

General Protocol Outline:

-

Receptor Preparation: Prepare cytosol extracts containing the target receptor (e.g., androgen, estrogen, or progesterone receptor) from appropriate tissues or cell lines.

-

Incubation: Incubate the receptor preparation with a fixed concentration of a high-affinity radiolabeled steroid (e.g., [³H]-dihydrotestosterone for the androgen receptor) and varying concentrations of this compound.

-

Separation of Bound and Free Ligand: Separate the receptor-bound radiolabeled ligand from the unbound ligand using methods such as dextran-coated charcoal adsorption or hydroxylapatite precipitation.

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value.

-

In Vitro Functional Assays

Cell-based reporter gene assays are commonly used to determine the functional activity of a compound as an agonist or antagonist of a specific nuclear receptor.

-

Principle: These assays utilize a host cell line that is co-transfected with a plasmid expressing the steroid receptor of interest and a reporter plasmid containing a hormone-responsive element (HRE) linked to a reporter gene (e.g., luciferase or β-galactosidase).

-

General Protocol Outline:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293, HeLa) and co-transfect with the appropriate receptor and reporter plasmids.

-

Treatment: Treat the transfected cells with varying concentrations of this compound. Include appropriate positive controls (known agonists) and negative controls (vehicle).

-

Cell Lysis and Reporter Gene Assay: After an incubation period, lyse the cells and measure the activity of the reporter gene product. For luciferase, this involves adding a substrate and measuring luminescence.

-

Data Analysis: Plot the reporter gene activity against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 (for agonists) or IC50 (for antagonists).

-

Signaling Pathways and Experimental Workflows

The potential signaling pathway for a steroid hormone like this compound would involve its interaction with intracellular steroid hormone receptors.

Caption: Putative signaling pathway of this compound via intracellular steroid hormone receptors.

An experimental workflow for characterizing the hormonal activity of this compound is depicted below.

Caption: Experimental workflow for the biological characterization of this compound.

Synthesis

Conclusion and Future Directions

This compound is a synthetic steroid with a chemical structure that suggests potential hormonal activities, including anabolic, androgenic, and progestational effects. Its classification as a potential endocrine disruptor warrants careful toxicological evaluation. Currently, there is a significant lack of publicly available data on its specific biological activities, receptor binding affinities, and in vivo effects.

Future research should focus on:

-

Comprehensive Receptor Binding Studies: To determine the binding affinity of this compound for the full panel of steroid hormone receptors.

-

In Vitro Functional Assays: To characterize its activity as an agonist or antagonist at these receptors and to elucidate the downstream signaling pathways.

-

In Vivo Studies: To assess its physiological effects in animal models, focusing on its anabolic-androgenic ratio and potential for endocrine disruption.

-

Toxicological Evaluation: To understand its safety profile and potential adverse effects.

A thorough investigation of these aspects will be crucial to fully understand the pharmacological profile of this compound and to determine its potential for therapeutic applications or its risks as an environmental contaminant.

References

In Silico Prediction of Ethylgonendione Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of in silico methodologies for predicting the receptor binding of Ethylgonendione, a novel synthetic steroid. In the absence of extensive experimental data for this specific compound, this document outlines a robust computational workflow leveraging established techniques in molecular modeling. The guide details protocols for pharmacophore modeling, molecular docking, and molecular dynamics simulations to identify potential protein targets and elucidate binding interactions. Furthermore, it presents a framework for quantitative structure-activity relationship (QSAR) modeling to predict binding affinities. This document is intended to serve as a practical resource for researchers initiating the computational assessment of novel steroid-like molecules in drug discovery and development.

Introduction

This compound is a novel synthetic steroid with a chemical structure suggesting potential interactions with various nuclear receptors and other steroid-binding proteins. Predicting its receptor binding profile is a critical first step in understanding its pharmacological and toxicological properties. In silico methods offer a time- and cost-effective approach to screen potential targets and hypothesize mechanisms of action before embarking on extensive experimental validation.[1][2]

This guide will detail a multi-step computational approach to predict the receptor binding of this compound, focusing on practical methodologies and data interpretation.

In Silico Prediction Workflow

A typical in silico workflow for predicting the receptor binding of a novel compound like this compound involves several sequential and complementary techniques. The overall process aims to first identify potential binding partners and then to characterize the binding interaction in detail.

Caption: High-level workflow for in silico receptor binding prediction.

Phase 1: Target Identification

The initial step is to identify a list of potential protein targets for this compound. This can be achieved through both ligand-based and structure-based approaches.

Ligand-Based Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific target receptor.[3][4] If a set of molecules with known activity towards a particular receptor is available, a ligand-based pharmacophore model can be generated. This model can then be used to screen this compound for a potential match.

Experimental Protocol: Ligand-Based Pharmacophore Model Generation

-

Ligand Set Preparation:

-

Compile a structurally diverse set of at least 15-20 known active ligands for a specific receptor (e.g., estrogen receptor alpha).

-

Generate low-energy 3D conformations for each ligand using computational chemistry software (e.g., MOE, LigandScout).

-

-

Feature Identification:

-

Model Generation and Validation:

-

Use software like LigandScout or Phase to generate pharmacophore models based on the alignment of the training set ligands.

-

Validate the model using a test set of known active and inactive compounds. A good model should correctly identify the actives while excluding the inactives.

-

Caption: Workflow for ligand-based pharmacophore modeling and screening.

Structure-Based Virtual Screening

If the 3D structure of potential receptor targets is known, structure-based methods like molecular docking can be used for virtual screening.

Experimental Protocol: Virtual Screening via Molecular Docking

-

Target Preparation:

-

Obtain the 3D crystal structure of potential receptors (e.g., androgen receptor, progesterone receptor) from the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning protonation states.

-

-

Ligand Preparation:

-

Generate a 3D conformation of this compound.

-

-

Docking Simulation:

-

Hit Prioritization:

-

Rank potential targets based on the docking scores and visual inspection of the binding poses.

-

Phase 2: Detailed Binding Mode and Affinity Prediction

Once a high-priority target is identified, a more detailed analysis of the binding interaction is necessary.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[9][10] It provides insights into the binding mode and can be used to estimate the strength of the interaction.

Experimental Protocol: Molecular Docking of this compound

-

Receptor and Ligand Preparation:

-

Prepare the 3D structures of the prioritized receptor and this compound as described in the virtual screening protocol.

-

-

Grid Generation:

-

Define a grid box that encompasses the binding site of the receptor.

-

-

Docking and Scoring:

-

Perform the docking simulation using a suitable algorithm (e.g., genetic algorithm in AutoDock). The program will generate multiple possible binding poses.

-

Score the poses using a scoring function that estimates the binding free energy.

-

-

Analysis of Results:

-

Analyze the top-ranked poses to identify key interactions (hydrogen bonds, hydrophobic interactions, etc.) between this compound and the receptor.[11]

-

Table 1: Hypothetical Docking Results for this compound with Nuclear Receptors

| Receptor | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues |

| Androgen Receptor | 2AM9 | -9.8 | Arg752, Gln711, Asn705 |

| Estrogen Receptor α | 1ERE | -8.5 | Arg394, Glu353, His524 |

| Progesterone Receptor | 1A28 | -9.2 | Arg766, Gln725, Asn719 |

| Glucocorticoid Receptor | 1M2Z | -7.9 | Arg611, Gln570, Asn564 |

Note: Data are hypothetical and for illustrative purposes only.

Caption: Detailed protocol for molecular docking.

Phase 3: Dynamic Stability and Binding Free Energy

While docking provides a static picture of the binding event, molecular dynamics (MD) simulations can assess the stability of the ligand-receptor complex over time.

Molecular Dynamics Simulation

MD simulations model the atomic movements of a system over time, providing insights into the flexibility of the protein and the stability of the ligand's binding pose.[12]

Experimental Protocol: MD Simulation of this compound-Receptor Complex

-

System Preparation:

-

Use the best-ranked docked pose of the this compound-receptor complex as the starting structure.

-

Solvate the complex in a water box with appropriate ions to neutralize the system.

-

-

Simulation:

-

Perform an energy minimization of the system.

-

Gradually heat the system to physiological temperature (310 K) and equilibrate it.

-

Run a production MD simulation for an extended period (e.g., 100 ns).

-

-

Trajectory Analysis:

-

Analyze the trajectory to assess the stability of the complex, monitoring metrics like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).

-

Table 2: Hypothetical MD Simulation Stability Metrics

| Complex | Average RMSD (Å) | Ligand RMSF (Å) | Key Stable Interactions |

| This compound-AR | 1.5 ± 0.3 | 0.8 ± 0.2 | Hydrogen bond with Arg752 |

| This compound-PR | 1.8 ± 0.4 | 1.1 ± 0.3 | Hydrophobic contact with Leu718 |

Note: Data are hypothetical and for illustrative purposes only.

Binding Free Energy Calculation

MD simulation trajectories can be used to calculate the binding free energy, providing a more accurate estimation of binding affinity than docking scores.

Experimental Protocol: MM/PBSA Binding Free Energy Calculation

-

Snapshot Extraction:

-

Extract snapshots from the stable part of the MD trajectory.

-

-

Energy Calculation:

-

For each snapshot, calculate the free energy of the complex, the receptor, and the ligand using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method.

-

-

Binding Free Energy:

-

Calculate the average binding free energy by subtracting the energies of the receptor and ligand from the energy of the complex.

-

Table 3: Hypothetical Binding Free Energy Calculations

| Complex | ΔG_bind (kcal/mol) |

| This compound-AR | -35.5 ± 3.2 |

| This compound-PR | -28.7 ± 4.1 |

Note: Data are hypothetical and for illustrative purposes only.

Quantitative Structure-Activity Relationship (QSAR)

If experimental binding data for a series of related compounds is available, a QSAR model can be developed to predict the binding affinity of this compound.[13][14] QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity.[15]

Experimental Protocol: QSAR Model Development

-

Data Collection:

-

Gather a dataset of structurally similar compounds with experimentally determined binding affinities for the target receptor.

-

-

Descriptor Calculation:

-

Calculate molecular descriptors (e.g., physicochemical, topological, electronic) for each compound.

-

-

Model Building:

-

Use statistical methods like multiple linear regression or machine learning algorithms (e.g., random forest, support vector machines) to build a model that correlates the descriptors with the binding affinity.[1]

-

-

Model Validation:

-

Validate the model using internal (cross-validation) and external test sets.

-

-

Prediction for this compound:

-

Calculate the descriptors for this compound and use the validated QSAR model to predict its binding affinity.

-

Conclusion

The in silico prediction of this compound's receptor binding profile is a multifaceted process that integrates several computational techniques. By following the workflow and protocols outlined in this guide, researchers can efficiently generate hypotheses about the potential targets and binding mechanisms of this novel steroid. The results from these computational studies will be invaluable for guiding subsequent experimental validation and accelerating the drug discovery and development process. It is crucial to remember that in silico predictions are models of reality and should always be confirmed through in vitro and in vivo experiments.

References

- 1. Comparing Multiple Machine Learning Algorithms and Metrics for Estrogen Receptor Binding Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Applications of In Silico Approaches for Studying Receptor Mutations Associated with Human Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. espublisher.com [espublisher.com]

- 8. Synthesis, Molecular Docking, Molecular Dynamics Studies, and Biological Evaluation of 4H-Chromone-1,2,3,4-tetrahydropyrimidine-5-carboxylate Derivatives as Potential Antileukemic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. In silico prediction of nuclear receptor binding to polychlorinated dibenzofurans and its implication on endocrine disruption in humans and wildlife - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Predictive Models for Compound Binding to Androgen and Estrogen Receptors Based on Counter-Propagation Artificial Neural Networks | MDPI [mdpi.com]

- 14. e-acadjournal.org [e-acadjournal.org]

- 15. In silico prediction of receptor-mediated environmental toxic phenomena-application to endocrine disruption - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethylgonendione (13-Ethylgon-4-ene-3,17-dione)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylgonendione, systematically known as 13-Ethylgon-4-ene-3,17-dione, is a synthetic steroid belonging to the gonane class[1]. It is a crucial intermediate in the total synthesis of the second-generation progestin, norgestrel, and its biologically active enantiomer, levonorgestrel[1][2]. As a steroid derivative, it possesses a characteristic four-ring core structure and is noted for its potential hormonal activity, although it is primarily recognized for its role as a precursor in the manufacturing of widely used contraceptive agents[1][3]. This document provides a comprehensive overview of the discovery, history, synthesis, and known properties of this compound.

Discovery and History

The history of this compound is intrinsically linked to the development of synthetic progestins for oral contraceptives. Its synthesis was a pivotal step in the total synthesis of norgestrel, a project spearheaded by Dr. Herchel Smith at Wyeth Pharmaceuticals in the early 1960s[2][4]. Norgestrel was the first progestogen to be manufactured via total chemical synthesis, a landmark achievement in medicinal chemistry[2].

The total synthesis of gonane-based steroids, including the creation of the 13-ethyl group, was a novel approach at the time. A 1972 publication in Helvetica Chimica Acta details the total synthesis of (±)-13-ethyl-gon-4-ene-3,17-dione, providing a key scientific record of this compound[5]. Furthermore, a patent filed by Herchel Smith and colleagues in the early 1960s describes the synthesis of 13-alkyl-gon-4-enes, including a process for preparing 13β-ethylgon-4-en-3,17-dione, confirming its origin within the industrial research context of developing new contraceptive agents[4]. These efforts at Wyeth led to the introduction of norgestrel-containing birth control pills in the mid-1960s[6].

Physicochemical Properties

This compound is a light yellow crystalline solid with a defined set of physical and chemical characteristics. The presence of two ketone functional groups at the C-3 and C-17 positions, a double bond at the C-4 position, and an ethyl group at the C-13 position contribute to its reactivity and potential biological interactions[1].

| Property | Value | Source |

| Chemical Formula | C₁₉H₂₆O₂ | [1][3] |

| Molecular Weight | 286.41 g/mol | [7][8] |

| CAS Number | 21800-83-9 | [1][7] |

| Appearance | Light yellow crystalline solid | [8] |

| Melting Point | 175-176 °C | [8] |

| Boiling Point | 445.2±45.0 °C at 760 mmHg | [8] |

| Flash Point | 166.0±25.7 °C | [8] |

| Density | 1.1±0.1 g/cm³ | [8] |

| InChIKey | SBLHOJQRZNGHLQ-ATIFRJIPSA-N | [1][9] |

Synthesis

The synthesis of 13-Ethylgon-4-ene-3,17-dione is a key step in the total synthesis of norgestrel. A patented method involves the mineral acid hydrolysis of a 13-alkylgona-2,5(10)-diene precursor[4].

Experimental Protocol: Hydrolysis of 13β-ethyl-3-methoxygona-2,5(10)-dien-17-one

This protocol is based on the general method described in the patent for the synthesis of 13-alkyl-gon-4-enes[4].

Materials:

-

13β-ethyl-3-methoxygona-2,5(10)-dien-17-one

-

Aqueous mineral acid (e.g., hydrochloric acid or sulfuric acid)

-

Organic solvent (e.g., acetone, methanol, or ethanol)

-

Water

-

Neutralizing agent (e.g., sodium bicarbonate solution)

-

Extraction solvent (e.g., diethyl ether or dichloromethane)

-

Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

Procedure:

-

Dissolution: Dissolve 13β-ethyl-3-methoxygona-2,5(10)-dien-17-one in a suitable organic solvent.

-

Acid Hydrolysis: Add an aqueous solution of a mineral acid to the reaction mixture.

-

Reaction Monitoring: Heat the mixture and monitor the reaction progress by a suitable method, such as thin-layer chromatography (TLC), until the starting material is consumed.

-

Neutralization: Cool the reaction mixture and neutralize the excess acid with a neutralizing agent.

-

Extraction: Extract the product into an organic extraction solvent.

-

Washing: Wash the organic layer with water and brine to remove any remaining acid and salts.

-

Drying: Dry the organic layer over an anhydrous drying agent.

-

Solvent Removal: Remove the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude 13β-ethylgon-4-en-3,17-dione by recrystallization or column chromatography.

Synthesis Pathway Diagram

Caption: Synthesis of this compound via acid hydrolysis.

Biological Activity and Mechanism of Action

As a synthetic intermediate, 13-Ethylgon-4-ene-3,17-dione has not been extensively studied for its own biological activity. Its primary significance lies in its conversion to norgestrel, a potent progestin[2].

Norgestrel, the final product derived from this compound, acts as an agonist of the progesterone receptor. Its contraceptive effects are achieved through several mechanisms, including the inhibition of ovulation by suppressing the mid-cycle surge of luteinizing hormone (LH), thickening of the cervical mucus to impede sperm penetration, and alteration of the endometrium to prevent implantation[9][10].

Logical Relationship of this compound to Norgestrel's Action

Caption: From chemical intermediate to biological action.

Conclusion

This compound (13-Ethylgon-4-ene-3,17-dione) holds a significant place in the history of medicinal chemistry as a key intermediate in the first total synthesis of the contraceptive progestin, norgestrel. While its own biological profile is not extensively characterized, its role in the production of a globally important pharmaceutical is well-established. Further research into the potential endocrine-disrupting properties of this and other synthetic steroid intermediates may be a relevant area of future investigation for environmental and health safety assessments.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Herchel Smith - Wikipedia [en.wikipedia.org]

- 3. CAS 21800-83-9: 13-Ethylgon-4-ene-3,17-dione | CymitQuimica [cymitquimica.com]

- 4. About Herchel Smith | Herchel Smith Fund [herchelsmith.cam.ac.uk]

- 5. Synthesis and evaluation of 4-substituted-4-androstene-3,17-dione derivatives as aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 13-Ethylgon-4-ene-3,17-dione | C19H26O2 | CID 10379264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. (8R,9R,10R,13S,14R,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | C21H28O2 | CID 12598310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Norgestrel - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Ethylgonendione and its Analogues for Researchers and Drug Development Professionals

Introduction

Ethylgonendione, chemically known as 13-Ethylgon-4-ene-3,17-dione, is a synthetic steroid belonging to the gonane family. This tetracyclic compound serves as a crucial intermediate in the synthesis of various steroidal active pharmaceutical ingredients (APIs), most notably in the production of third-generation progestins such as gestodene and norgestrel. Its core structure offers a versatile scaffold for the development of novel therapeutic agents with potential applications in hormonal therapy and contraception. This technical guide provides a comprehensive overview of this compound, its derivatives, and analogues, focusing on their synthesis, biological activities, and the signaling pathways they modulate.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value |

| IUPAC Name | (8R,9S,10R,13S,14S)-13-ethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione |

| Molecular Formula | C₁₉H₂₆O₂ |

| Molecular Weight | 286.41 g/mol |

| CAS Number | 21800-83-9 |

| Appearance | Light yellow crystalline solid |

| Melting Point | 156-157.5 °C |

Synthesis of this compound

The total synthesis of this compound is a multi-step process that can be achieved through various routes. One documented method involves the hydrolysis of dl-13-ethyl-3-methoxygona-2,5(10)-dien-17-one with hydrochloric acid in aqueous methanol.[1] This process converts the enol ether to the corresponding dione.[1]

Experimental Protocol: Synthesis of dl-13-ethylgon-4-ene-3,17-dione[1]

Materials:

-

dl-13-ethyl-3-methoxygona-2,5(10)-dien-17β-ol

-

Hydrochloric acid (concentrated)

-

Methanol

-

Water

Procedure:

-

Treat dl-13-ethyl-3-methoxygona-2,5(10)-dien-17-one with a solution of hydrochloric acid in aqueous methanol.

-

Monitor the reaction progress until completion.

-

Upon completion, the product, dl-13-ethylgon-4-ene-3,17-dione, is obtained.

-

The final product can be purified by recrystallization to yield a crystalline solid with a melting point of 156°-157.5°C.

Biological Activity and Derivatives

This compound itself is primarily an intermediate, but its derivatives exhibit significant biological activity, particularly as progestins, anabolics, and androgens.[1] The derivatization of the gonane core structure is a key strategy in drug discovery to modulate the pharmacological profile of the resulting compounds.

Structure-Activity Relationship (SAR) of Gonane Derivatives

The biological activity of gonane derivatives is highly dependent on their structural modifications. The core gonane structure can be modified in numerous ways, including the addition, removal, or replacement of atoms, to alter its interaction with biological targets.[1] For instance, the introduction of an ethyl group at the C13 position, as seen in this compound, is a critical modification that influences the hormonal activity of its subsequent derivatives. Further modifications at other positions of the steroid nucleus can fine-tune the anabolic and androgenic activities.

Quantitative Biological Data

While specific IC50 or receptor binding affinity data for this compound itself is not extensively published, its derivatives have been evaluated for their hormonal activities. For example, 13β-ethyl-17β-hydroxygon-4-en-3-one decanoate ester, a derivative of this compound, has been shown to be a long-acting anabolic agent with a notable separation of anabolic and androgenic activities.[1]

Signaling Pathways

The biological effects of this compound derivatives are primarily mediated through their interaction with nuclear hormone receptors, such as the androgen receptor (AR) and the progesterone receptor (PR). These receptors are ligand-activated transcription factors that regulate the expression of target genes involved in a wide range of physiological processes.

Androgen Receptor (AR) Signaling Pathway

The AR signaling pathway is crucial for the development and maintenance of male reproductive tissues and secondary sexual characteristics.[2] The genomic signaling cascade is initiated by the binding of an androgen to the AR in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its dissociation from heat shock proteins, dimerization, and translocation into the nucleus.[3] Inside the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.[4]